2-(4-Bromophenyl)cyclopentan-1-one
Description
2-(4-Bromophenyl)cyclopentan-1-one (CAS 1354763-63-5) is a bicyclic ketone featuring a cyclopentane ring fused with a 4-bromophenyl substituent at the 2-position. Its molecular formula is C₁₁H₁₁BrO, with a molecular weight of 240.06 g/mol . This compound is typically synthesized via catalytic methods, such as hydroacylation, and purified using preparative thin-layer chromatography (TLC) or HPLC to achieve high optical purity . It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Structural characterization is commonly performed via ¹H NMR, ¹³C NMR, IR, and HRMS .
Properties
IUPAC Name |
2-(4-bromophenyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYANSFIFWZNVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)cyclopentan-1-one typically involves the bromination of phenylcyclopentanone. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product while maintaining safety and environmental standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-Bromophenyl)cyclopentan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)cyclopentan-1-one involves its interaction with specific molecular targets. The bromine atom and the cyclopentanone moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues of 2-(4-Bromophenyl)cyclopentan-1-one
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing Groups (e.g., Bromine) : The 4-bromophenyl group in this compound enhances electrophilicity at the ketone, facilitating nucleophilic additions. This contrasts with 2-(3-Fluorophenyl)cyclopentan-1-one, where fluorine's inductive effect slightly reduces reactivity .
- Aliphatic Chains : 2-Heptylidene cyclopentan-1-one, with a heptylidene group, exhibits volatility and is regulated by IFRA for safe use in fragrances due to sensitization risks .
Spectral and Physical Properties
- ¹H NMR Shifts : The 4-bromophenyl group causes deshielding of adjacent protons, with aromatic protons resonating at δ 7.5–8.0 ppm. In contrast, 2-(4-acetylphenyl)cyclopentan-1-one shows additional acetyl proton peaks at δ 2.5–2.7 ppm .
- Physical State: Most cyclopentan-1-one derivatives are colorless oils at room temperature, except crystalline derivatives like 2-(triphenylphosphoranylidene)cyclopentanone .
Biological Activity
2-(4-Bromophenyl)cyclopentan-1-one is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and related research findings.
Chemical Structure and Properties
The compound features a cyclopentanone ring substituted with a 4-bromophenyl group. Its molecular formula is , with a molecular weight of approximately 215.07 g/mol. The presence of the bromine atom influences its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study conducted on various substituted cyclopentanones, including this compound, revealed promising results against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were assessed, showing that the compound could inhibit bacterial growth effectively.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| S. aureus | 16 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.3 |
| MCF-7 | 22.7 |
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Sigma Receptors : The compound has shown affinity for sigma receptors, which are implicated in various cellular processes, including cell survival and proliferation.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell growth and survival.
Case Study 1: Antimicrobial Efficacy
In a study assessing the efficacy of various cyclopentanones against bacterial pathogens, this compound was found to be one of the most effective compounds tested, particularly against Gram-positive bacteria. This suggests its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Cancer Cell Apoptosis
A recent investigation into the apoptotic effects of this compound on cancer cells revealed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed these findings, indicating a robust mechanism through which the compound exerts its anticancer effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
